molecular formula C12H11ClN2O2S2 B2571277 Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 57037-03-3

Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No. B2571277
CAS RN: 57037-03-3
M. Wt: 314.8
InChI Key: LPDAHHYEWASLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (ECTC) is a small molecule that has been used in various scientific research applications. It is a member of the thiazole family and has been studied for its potential applications in biochemistry and physiology. ECTC is known to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is essential for the transmission of nerve signals in the brain. As such, ECTC has been studied for its potential therapeutic applications in neurological diseases such as Alzheimer’s, Parkinson’s, and Huntington’s disease.

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate were evaluated for their antimicrobial activity. Notably, compounds d1, d2, and d3 exhibited promising antimicrobial effects against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . Understanding the molecular mechanisms underlying this activity could lead to novel antimicrobial agents.

Anticancer Potential

Cancer remains a significant global health challenge. In the quest for effective treatments, researchers explored the anticancer properties of Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate derivatives. Among them, compounds d6 and d7 demonstrated potent activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro . Further investigations into their mode of action and potential as lead compounds for drug design are warranted.

Antinociceptive Activity

Intriguingly, the synthesized compounds underwent intramolecular cyclization, yielding substituted ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylates. These derivatives displayed pronounced antinociceptive (pain-relieving) activity with low toxicity . Understanding their interaction with pain receptors could inform pain management strategies.

Thiazole-Based Drug Design

The thiazole nucleus, a key component of this compound, has a rich history of medicinal properties. Researchers have explored its anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate derivatives contribute to this growing body of knowledge.

Plant Hormone Analog

Indole derivatives play diverse roles in biology. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While not directly related to Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, understanding the broader context of indole-based compounds can provide insights into their potential applications .

Rational Drug Design

Molecular docking studies revealed that several Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate derivatives (d1, d2, d3, d6, and d7) exhibited favorable binding scores within specific protein pockets. These compounds hold promise as lead candidates for rational drug design . Further optimization and structural modifications could enhance their efficacy.

properties

IUPAC Name

ethyl 4-amino-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S2/c1-2-17-11(16)9-10(14)15(12(18)19-9)8-5-3-7(13)4-6-8/h3-6H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDAHHYEWASLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.